Bicyclo[2.2.1]hept-5-ene-2-carboxamide chemical properties and structure
Bicyclo[2.2.1]hept-5-ene-2-carboxamide chemical properties and structure
An In-depth Technical Guide to Bicyclo[2.2.1]hept-5-ene-2-carboxamide: Structure, Properties, and Applications
Introduction: The Significance of a Strained Scaffold
Bicyclo[2.2.1]hept-5-ene-2-carboxamide, commonly known as 5-norbornene-2-carboxamide, is a bicyclic organic compound that serves as a cornerstone in various fields of chemical synthesis. Its rigid, strained framework, derived from the norbornene skeleton, imparts unique stereochemical and reactive properties. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its structure, chemical characteristics, synthesis, and critical applications, particularly its role as a versatile intermediate and building block. Understanding the nuances of this molecule is key to leveraging its potential in creating complex molecular architectures, from novel polymers to potent pharmaceutical agents.
Part 1: Molecular Structure and Stereochemistry
The defining feature of Bicyclo[2.2.1]hept-5-ene-2-carboxamide is its bridged bicyclic structure, which imposes significant conformational rigidity. This rigidity is a powerful tool in synthesis, allowing for precise control over the spatial arrangement of functional groups.
The molecule consists of a cyclohexene ring bridged by a methylene group at the C7 position, with a carboxamide substituent at C2. The presence of the C5-C6 double bond introduces a site of reactivity, while the amide group offers a handle for a wide array of chemical transformations.
Caption: General structure of the Bicyclo[2.2.1]hept-5-ene-2-carboxamide core.
The Critical Distinction: Endo and Exo Isomerism
Due to the bridged structure, the substituent at the C2 position can exist in two distinct diastereomeric forms: endo and exo. This is not simple cis/trans isomerism but a fundamental stereochemical property of bicyclic systems.
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Endo Isomer: The carboxamide group is oriented on the same side of the six-membered ring as the longer C7 bridge. It is syn to the double bond.
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Exo Isomer: The carboxamide group is on the opposite side of the ring from the C7 bridge. It is anti to the double bond.
The Diels-Alder synthesis (discussed in Part 3) kinetically favors the endo product due to stabilizing secondary orbital interactions between the dienophile's activating group and the diene's p-orbitals. However, the exo isomer is generally the more thermodynamically stable product due to reduced steric hindrance.[1] This predictable stereoselectivity is a key advantage in synthetic design.
Caption: Relationship between the kinetically favored endo and thermodynamically stable exo isomers.
Furthermore, the molecule is chiral, with stereocenters at C1, C2, and C4. Therefore, both endo and exo isomers exist as pairs of enantiomers. The absolute configuration is designated using Cahn-Ingold-Prelog (CIP) notation, such as (1R,2R,4R).[2]
Part 2: Chemical and Physical Properties
A thorough understanding of the physicochemical properties is essential for handling, reaction design, and purification.
Physical Properties
The properties can vary slightly between the endo and exo isomers.
| Property | Value |
| CAS Number | 95-17-0 |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| Appearance | Solid |
| Octanol/Water Partition Coeff. (LogP) | Available data varies[3] |
| Stereochemistry | Exists as endo and exo diastereomers, each as a pair of enantiomers. |
Spectroscopic Characterization
Spectroscopic analysis provides definitive structural confirmation and allows for the differentiation of isomers.
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¹H NMR Spectroscopy: The rigid, asymmetric structure results in a complex but highly informative proton NMR spectrum. Key diagnostic signals include:
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Olefinic Protons (H5, H6): Typically appear as a multiplet around 6.0-6.2 ppm. The coupling patterns between them and with the bridgehead protons are characteristic.
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Bridgehead Protons (H1, H4): Resonate around 2.9-3.2 ppm.
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Proton at C2 (adjacent to the carboxamide): Its chemical shift and coupling constants are highly dependent on whether it is in the endo or exo position.
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Amide Protons (-NH₂): Appear as two broad signals, the chemical shift of which can be concentration and solvent dependent.
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¹³C NMR Spectroscopy: The carbon spectrum will show eight distinct signals, including two in the olefinic region (~130-140 ppm) and a carbonyl signal for the amide (~175 ppm).
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Mass Spectrometry: Electron ionization mass spectrometry will show the molecular ion peak (M⁺) at m/z 137. A characteristic fragmentation pattern involves a retro-Diels-Alder reaction, leading to a prominent peak corresponding to the cyclopentadiene cation.
Reactivity Profile
The molecule's reactivity is dictated by its two primary functional groups: the alkene and the carboxamide.
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Alkene Reactivity: The strained double bond in the norbornene system is highly reactive.
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Hydrogenation: The double bond can be readily reduced to yield the corresponding saturated bicyclo[2.2.1]heptane-2-carboxamide.
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Electrophilic Addition: It undergoes typical addition reactions with halogens, acids, and other electrophiles.
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Ring-Opening Metathesis Polymerization (ROMP): This is one of the most significant reactions of norbornene derivatives. Using catalysts like Grubbs' or Schrock's catalysts, the strained ring opens to form high molecular weight polymers (polynorbornenes) with the carboxamide group as a repeating side chain.[4]
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Carboxamide Reactivity: The amide group is a versatile functional handle.
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Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.[2]
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Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to the corresponding amine, 2-(aminomethyl)bicyclo[2.2.1]hept-5-ene.
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Derivatization: The N-H bonds can be substituted to form N-alkyl or N-aryl derivatives, allowing for the introduction of further functionality.
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Part 3: Synthesis and Experimental Protocols
The most direct and common route to Bicyclo[2.2.1]hept-5-ene-2-carboxamide is the Diels-Alder cycloaddition.
Core Synthesis: The Diels-Alder Reaction
This [4+2] cycloaddition involves the reaction of a conjugated diene (cyclopentadiene) with a dienophile (acrylamide). The reaction is highly efficient and stereoselective.
Causality of Experimental Design:
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Cyclopentadiene Preparation: Cyclopentadiene readily dimerizes at room temperature to dicyclopentadiene. Therefore, it must be freshly prepared immediately before use by "cracking" the dimer via fractional distillation. This ensures a high concentration of the reactive monomeric diene.
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Solvent Choice: The reaction is often run neat or in a non-polar solvent to promote the aggregation of the reactants.
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Temperature Control: The reaction is exothermic. Low temperatures are used to control the reaction rate and maximize the kinetic endo selectivity.
Caption: Synthetic workflow for the Diels-Alder reaction to form the target compound.
Experimental Protocol: Synthesis of endo-Bicyclo[2.2.1]hept-5-ene-2-carboxamide
This protocol is a representative example and should be performed with appropriate safety precautions in a laboratory setting.
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Preparation of Cyclopentadiene: a. Set up a fractional distillation apparatus. b. Gently heat dicyclopentadiene to ~180 °C. c. Collect the cyclopentadiene monomer, which distills at 40-42 °C, in a receiver cooled in an ice bath. Use immediately.
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Cycloaddition Reaction: a. In a round-bottom flask, dissolve acrylamide in a minimal amount of a suitable solvent (e.g., toluene) or prepare for a neat reaction. b. Cool the flask in an ice bath. c. Slowly add an equimolar amount of freshly cracked cyclopentadiene to the acrylamide solution with stirring. d. Allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours.
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Work-up and Purification: a. The product often precipitates from the reaction mixture as a white solid. If not, reduce the solvent volume under reduced pressure. b. Collect the solid product by vacuum filtration. c. Wash the solid with cold diethyl ether or hexane to remove any unreacted starting materials. d. Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure endo isomer.
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Characterization: a. Confirm the structure and purity of the product using NMR spectroscopy, mass spectrometry, and melting point analysis.
Part 4: Applications in Research and Drug Development
The unique structural and chemical features of Bicyclo[2.2.1]hept-5-ene-2-carboxamide make it a valuable scaffold in several advanced applications.
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Conformationally Constrained Scaffolds: In drug design, locking a flexible molecule into a specific bioactive conformation can significantly enhance its potency and selectivity. The rigid norbornene skeleton is an excellent tool for this purpose, serving as a template to orient pharmacophoric groups in a precise 3D arrangement.[2]
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Intermediates for Bioactive Molecules: The compound is a precursor for a variety of more complex molecules with potential therapeutic applications. The bicyclic motif is found in compounds explored for analgesic and antispasmodic properties.[5] The carboxamide can be converted into other functional groups to build out the final active pharmaceutical ingredient (API).
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Polymer Science and Materials: As a monomer in ROMP, it enables the synthesis of functional polymers.[4] The pendant carboxamide groups can promote inter-chain hydrogen bonding, influencing the polymer's mechanical properties, or can be further modified post-polymerization. These polymers are investigated for applications in coatings, resins, and advanced materials.
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Peptidomimetics: Norbornene-based amino acids, derived from this scaffold, can be incorporated into peptides to induce stable secondary structures like helices or turns.[6] This is a key strategy in developing peptides with improved stability against enzymatic degradation.
Conclusion
Bicyclo[2.2.1]hept-5-ene-2-carboxamide is far more than a simple bicyclic amide. It is a synthetically powerful molecule whose utility stems from a unique combination of a strained, reactive double bond and a conformationally rigid scaffold. Its well-defined stereochemistry, particularly the predictable formation of endo and exo isomers via the Diels-Alder reaction, provides a reliable entry point for complex synthetic endeavors. For researchers in drug discovery and materials science, a firm grasp of the properties and reactivity of this compound opens the door to novel molecular designs with precisely controlled three-dimensional structures.
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